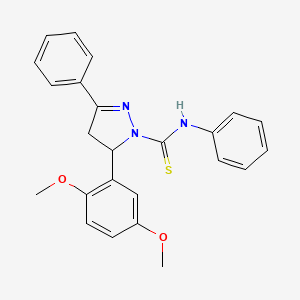

![molecular formula C16H11NO4S2 B11652095 methyl 4-{5-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11652095.png)

methyl 4-{5-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{5-[(E)-(4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]フラン-2-イル}安息香酸メチルは、チアゾリジン環、フラン環、および安息香酸エステルを含む複雑な有機化合物です。

製造方法

合成経路と反応条件

出発物質: 合成は、4-ホルミル安息香酸、フラン-2-カルバルデヒド、チオセミカルバジドなどの市販の出発物質から始まります。

段階的合成:

工業的製造方法

工業的製造には、同様の工程が用いられますが、大規模合成向けに最適化されています。これには、反応条件と収率をより適切に制御するための連続フロー反応器の使用と、反応速度を向上させるための触媒の使用が含まれます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(5-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step organic reactions. One common method includes the formation of the thiazolidine ring through the reaction of a suitable thioamide with an α-haloketone. The furan ring can be introduced via a cyclization reaction involving a furan derivative. The final step often involves esterification to introduce the benzoate group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

化学反応の分析

反応の種類

酸化: この化合物は、特にチアゾリジン環で酸化反応を起こし、スルホキシドまたはスルホンを生成します。

還元: 還元反応は、カルボニル基を標的にし、アルコールに変換します。

置換: 求電子置換反応は、芳香環で起こり、さらなる官能基化を可能にします。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムは、一般的な還元剤です。

置換: フリーデル・クラフツのアシル化またはアルキル化は、塩化アルミニウムを触媒として使用して実行できます。

主な生成物

酸化: スルホキシドとスルホン。

還元: アルコール誘導体。

置換: 使用される求電子剤に応じて、さまざまな置換芳香族化合物。

科学的研究の応用

化学

触媒作用: この化合物は、配位化学において配位子として作用し、触媒作用に有用な遷移金属と錯体を形成します。

有機合成: これは、より複雑な分子の合成における中間体として役立ちます。

生物学

抗菌剤: チアゾリジン環の存在により、この化合物は抗菌性を示します。

酵素阻害: これは、特定の酵素を阻害する可能性があり、創薬における潜在的なリード化合物になります。

医学

抗炎症作用: この化合物は、予備研究で抗炎症作用の可能性を示しています。

抗がん剤: 研究は、特に特定の細胞株に対して、潜在的な抗がん作用を示しています。

工業

材料科学: 特定の電子特性または光学特性を持つ新しい材料の開発に使用されます。

医薬品: 有効な医薬品の合成における前駆体として。

作用機序

この化合物は、主に生物学的巨大分子との相互作用を通じて効果を発揮します。チアゾリジン環は、タンパク質の求核部位と共有結合を形成し、酵素阻害につながります。フラン環は、π-πスタッキング相互作用に関与し、DNAまたはタンパク質への結合親和性を高めます。

類似化合物の比較

類似化合物

チアゾリジンジオン: 糖尿病治療薬として知られています。

フラン-2-カルボン酸誘導体: さまざまな合成用途で使用されます。

安息香酸エステル: 医薬品や食品保存料に一般的に見られます。

独自性

4-{5-[(E)-(4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]フラン-2-イル}安息香酸メチルは、その構造モチーフの組み合わせによって独自であり、一連の化学的および生物学的特性を付与します。これは、研究や産業におけるさまざまな用途にとって汎用性の高い化合物です。

類似化合物との比較

Similar Compounds

Methyl 4-(5-{[(4E)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}furan-2-yl)benzoate: Similar structure but with an imidazolidine ring instead of a thiazolidine ring.

Methyl 4-(5-{[(5E)-5-benzylidene-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate: Contains an imidazole ring and a benzylidene group.

Uniqueness

METHYL 4-(5-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is unique due to the presence of both a thiazolidine ring and a furan ring, which confer distinct chemical and biological properties.

特性

分子式 |

C16H11NO4S2 |

|---|---|

分子量 |

345.4 g/mol |

IUPAC名 |

methyl 4-[5-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate |

InChI |

InChI=1S/C16H11NO4S2/c1-20-15(19)10-4-2-9(3-5-10)12-7-6-11(21-12)8-13-14(18)17-16(22)23-13/h2-8H,1H3,(H,17,18,22)/b13-8+ |

InChIキー |

YFJDSQQSNYMVOP-MDWZMJQESA-N |

異性体SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3 |

正規SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

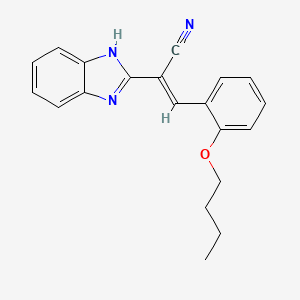

![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11652017.png)

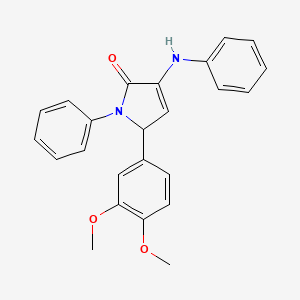

![7-[(3-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one](/img/structure/B11652040.png)

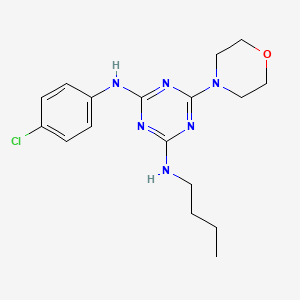

![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B11652049.png)

![2-[N-(4-Chlorophenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide](/img/structure/B11652053.png)

![propyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11652060.png)

![Methyl 3-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B11652065.png)

![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B11652071.png)

![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11652075.png)

![2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11652078.png)